molecular formula C22H24N4O5S2 B2386225 N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1215606-77-1

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2386225
CAS No.: 1215606-77-1
M. Wt: 488.58
InChI Key: MVUNZIAJILQVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound under investigation has shown promise in anticancer research. Studies have synthesized similar compounds for their potential anticancer activity, demonstrating significant efficacy against various human cancer cell lines. For instance, novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides exhibited notable in vitro anticancer activity against cervical carcinoma (HeLa), breast carcinoma (MCF-7), and embryonic kidney (HEK 293) cell lines. These findings were supported by molecular docking studies, suggesting a potential mechanism of action through the inhibition of specific cancer-related proteins (Boddu et al., 2018).

Antimicrobial Activity

The antimicrobial properties of structurally related compounds have also been explored, indicating potential applications in combating bacterial and fungal infections. A new series of thiazolidin-4-one derivatives, for instance, demonstrated antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The synthesis of these compounds was well-characterized, and their antibacterial efficacy was measured in terms of zone inhibition, showcasing their potential as antimicrobial agents (Baviskar et al., 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms . These can include binding to the active site of an enzyme, interacting with a receptor, or altering the structure of a protein. The exact mode of action would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer progression. The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some are well absorbed and distributed in the body, while others are rapidly metabolized and excreted. The compound’s bioavailability would depend on these pharmacokinetic properties.

Result of Action

Thiazole derivatives have been found to have a range of biological effects . These can include anti-inflammatory, analgesic, antimicrobial, antifungal, ant

Properties

IUPAC Name

oxalic acid;N-phenyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2.C2H2O4/c25-19(21-16-5-2-1-3-6-16)13-23-8-10-24(11-9-23)14-20-22-17(15-27-20)18-7-4-12-26-18;3-1(4)2(5)6/h1-7,12,15H,8-11,13-14H2,(H,21,25);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUNZIAJILQVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.